amine CAS No. 1019606-02-0](/img/structure/B1517587.png)
[(2,4-Dimethylphenyl)methyl](2-methylpropyl)amine
Vue d'ensemble
Description
(2,4-Dimethylphenyl)methylamine is an organic compound with the molecular formula C13H21N(2,4-dimethylphenyl)methylamine | 1019606-02-0. It is characterized by a benzyl group attached to a 2-methylpropylamine moiety(2,4-dimethylphenyl)methylamine | 1019606-02-0. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)methylamine typically involves the reaction of 2,4-dimethylbenzaldehyde with 2-methylpropylamine under reductive amination conditions(2,4-dimethylphenyl)methylamine | 1019606-02-0. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride(2,4-dimethylphenyl)methylamine | 1019606-02-0. The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion(2,4-dimethylphenyl)methylamine | 1019606-02-0.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reductive amination techniques(2,4-dimethylphenyl)methylamine | 1019606-02-0. The process may involve continuous flow reactors or batch reactors to handle larger volumes of reactants and products(2,4-dimethylphenyl)methylamine | 1019606-02-0. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity(2,4-dimethylphenyl)methylamine | 1019606-02-0.
Analyse Des Réactions Chimiques
Types of Reactions: (2,4-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding amine oxide.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkyl halides can be used in substitution reactions.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Secondary or Tertiary Amines: Resulting from further reduction.
Substituted Benzyl Derivatives: Resulting from nucleophilic substitution.
Applications De Recherche Scientifique
(2,4-Dimethylphenyl)methylamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a ligand in biochemical studies to investigate protein interactions.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Mécanisme D'action
The mechanism by which (2,4-Dimethylphenyl)methylamine exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a ligand that binds to specific receptors or enzymes, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Benzylamine
Phenethylamine
N-methylbenzylamine
2,4-dimethylbenzylamine
2-methylpropylamine
Propriétés
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)8-14-9-13-6-5-11(3)7-12(13)4/h5-7,10,14H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKGYDVQBKHVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


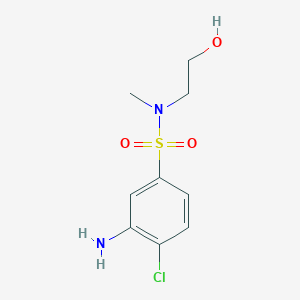
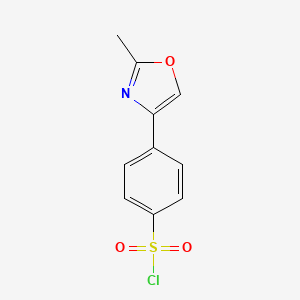
![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)



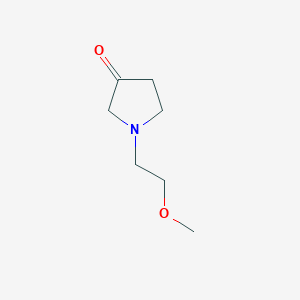
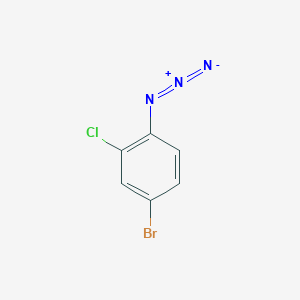
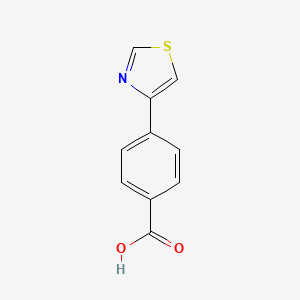

![4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1517524.png)

![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)
